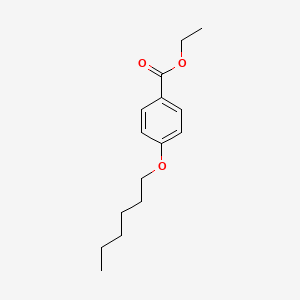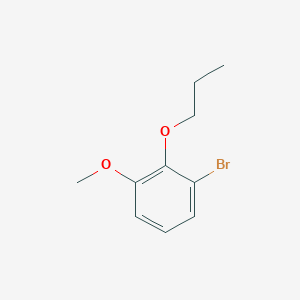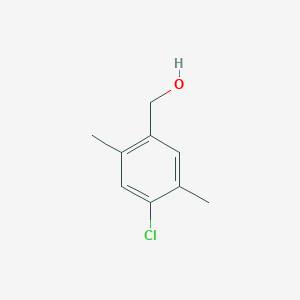
(4-Chloro-2,5-dimethylphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-2,5-dimethylphenyl)methanol is a chemical compound with the molecular formula C₉H₁₁ClO It is a derivative of phenol, where the phenyl ring is substituted with a chlorine atom at the fourth position and two methyl groups at the second and fifth positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2,5-dimethylphenyl)methanol typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of (4-Chloro-2,5-dimethylphenyl)acetone using sodium borohydride (NaBH₄) in ethanol. The reaction is carried out under mild conditions, and the product is obtained in good yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using palladium on carbon (Pd/C) as a catalyst. This method is efficient and can be scaled up for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chloro-2,5-dimethylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products are (4-Chloro-2,5-dimethylphenyl)acetone or (4-Chloro-2,5-dimethylphenyl)aldehyde.
Reduction: The major product is (4-Chloro-2,5-dimethylphenyl)methane.
Substitution: The major products depend on the nucleophile used, such as (4-Methoxy-2,5-dimethylphenyl)methanol or (4-Ethoxy-2,5-dimethylphenyl)methanol.
Wissenschaftliche Forschungsanwendungen
(4-Chloro-2,5-dimethylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of (4-Chloro-2,5-dimethylphenyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The chlorine atom and methyl groups can influence the compound’s lipophilicity and ability to penetrate cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Chloro-2-methylphenol): Similar structure but lacks the additional methyl group at the fifth position.
(4-Chloro-2,5-dimethylphenyl)acetone: Similar structure but contains a ketone group instead of a hydroxyl group.
(4-Methoxy-2,5-dimethylphenyl)methanol: Similar structure but contains a methoxy group instead of a chlorine atom.
Uniqueness
(4-Chloro-2,5-dimethylphenyl)methanol is unique due to the presence of both chlorine and methyl substituents on the phenyl ring, which confer distinct chemical and physical properties
Eigenschaften
IUPAC Name |
(4-chloro-2,5-dimethylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-6-4-9(10)7(2)3-8(6)5-11/h3-4,11H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZCMQKNIJNTGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
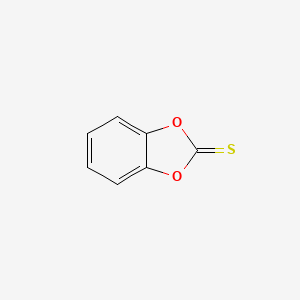
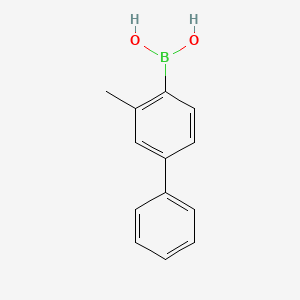
![5-[3-(Propan-2-yl)phenyl]-1,3-oxazole](/img/structure/B6334005.png)
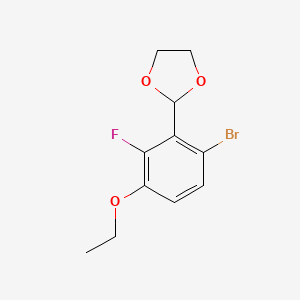
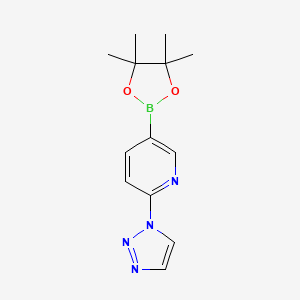
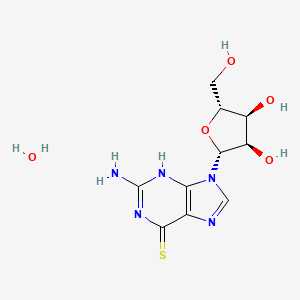
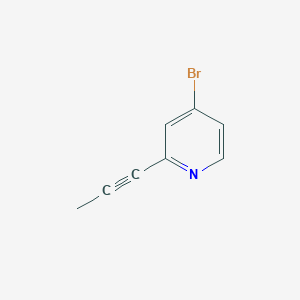
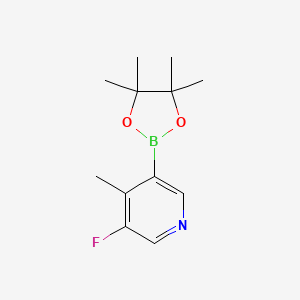
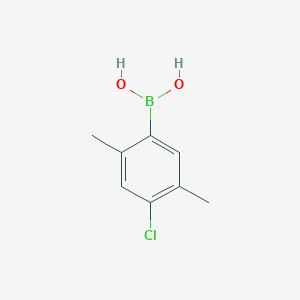
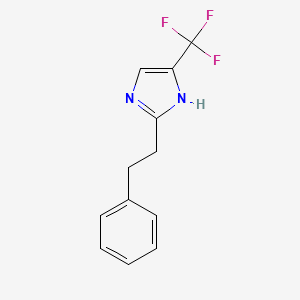
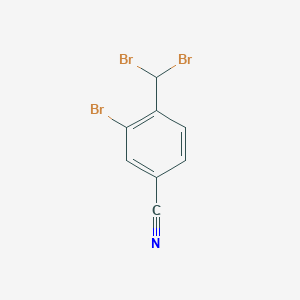
![tert-Butyl n-(1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]piperidin-4-yl)carbamate](/img/structure/B6334051.png)
